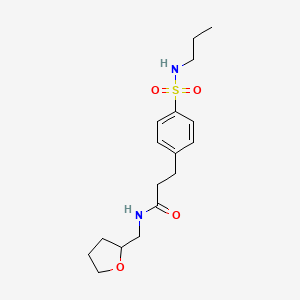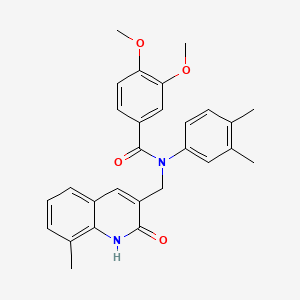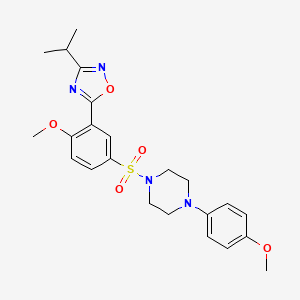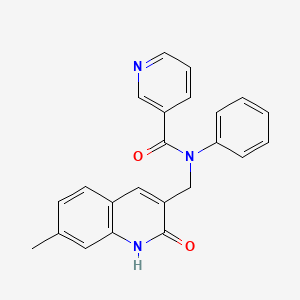
2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPOEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the inflammatory response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, this compound was found to reduce the production of inflammatory cytokines in mice with induced inflammation. In another study, this compound was found to reduce pain in rats with induced arthritis. This compound has also been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is its relatively simple synthesis method. This compound is also stable under a wide range of conditions, making it easy to handle. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory conditions. Another direction is the synthesis of new materials and polymers based on this compound for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in environmental science.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction between 4-bromophenol and 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential use as a herbicide.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-16-21-18(25-22-16)12-4-3-5-14(10-12)20-17(23)11-24-15-8-6-13(19)7-9-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBJLBXDBXHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



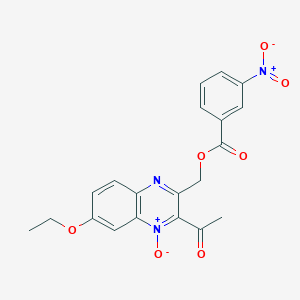
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
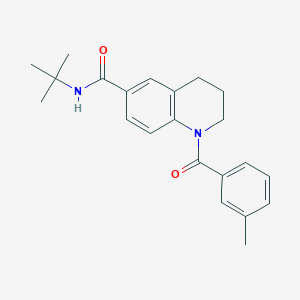
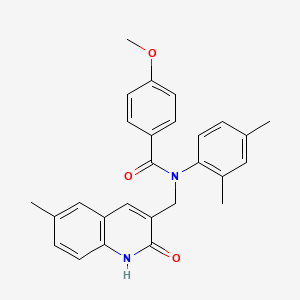
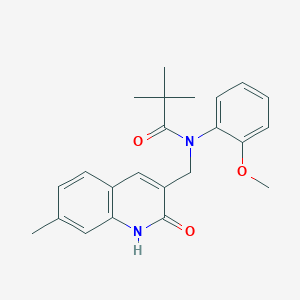
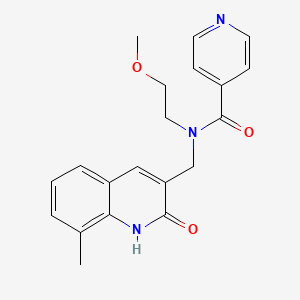

![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
